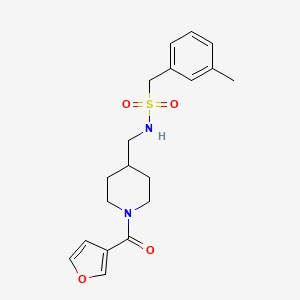

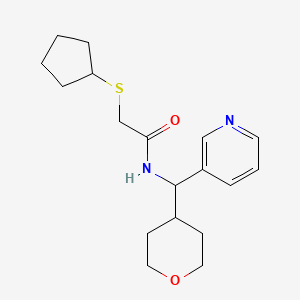

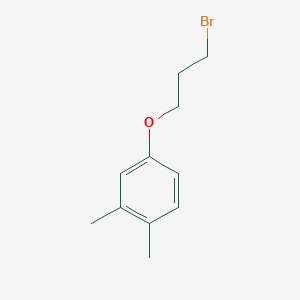

![molecular formula C19H23NO3S B2812508 4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 329928-97-4](/img/structure/B2812508.png)

4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s a cross-coupling building block used in the preparation of tetracyclines and tetracycline derivatives .

Synthesis Analysis

The synthesis of this compound could involve a Friedel–Crafts alkylation, an example of electrophilic aromatic substitution that leads to carbon–carbon bond formation .Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C14H20O2 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.31 . Other physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Scientific Research Applications

Magnetism in Organic Compounds

Research has uncovered the role of specific organic compounds, like β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid, in exhibiting unique magnetic properties. These compounds form stacked, intercalated, 1-D hydrogen-bonded chains that interact with neighboring radicals, leading to distinctive antiferromagnetic behavior. This insight is pivotal in the development of organic materials with magnetic properties (Field & Lahti, 2003).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds are activated by the tert-butanesulfinyl group for the addition of a wide range of nucleophiles, enabling the synthesis of a diverse array of highly enantioenriched amines. This methodology is significant for the development of new pharmaceuticals and chemicals (Ellman, Owens, & Tang, 2002).

Advanced Materials from tert-Butyl Compounds

A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol highlights the potential of these compounds in creating new polyamides. These materials exhibit high solubility, thermal stability, and mechanical strength, making them suitable for various applications in material science (Hsiao, Yang, & Chen, 2000).

NMR Spectroscopy Enhancements

The incorporation of amino acids like 4-(tert-butyl)phenylalanine into proteins for site-selective studies by NMR spectroscopy demonstrates the application of tert-butyl compounds in enhancing biochemical research. These modified amino acids improve the sensitivity and specificity of NMR studies, facilitating advanced research in protein structure and function (Loh, Adams, Graham, & Otting, 2018).

Future Directions

properties

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-19(2,3)14-8-6-13(7-9-14)17(21)11-16(18(22)23)20-12-15-5-4-10-24-15/h4-10,16,20H,11-12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUALNUZZXBDDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

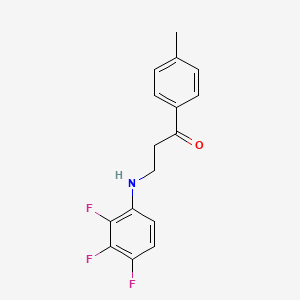

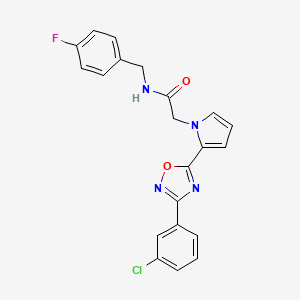

![6-Cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)

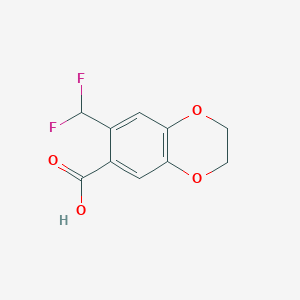

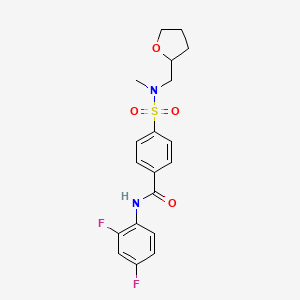

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)

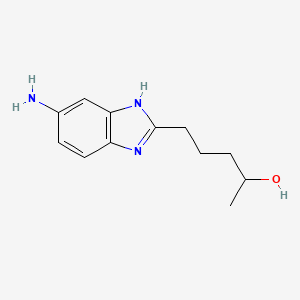

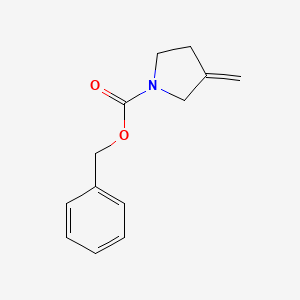

![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)

![3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2812440.png)

![benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2812442.png)